Technical Guide: Physicochemical Properties of 4,4-Bis(octyloxy)butanenitrile
Technical Guide: Physicochemical Properties of 4,4-Bis(octyloxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Bis(octyloxy)butanenitrile is a key lipid building block utilized in the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles (LNPs). These LNPs are at the forefront of advanced drug delivery systems, particularly for nucleic acid-based therapeutics such as mRNA vaccines. This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4-Bis(octyloxy)butanenitrile, its synthesis, and its critical role in drug development. While extensive experimental data for this specific molecule is not widely published, this guide consolidates available information and outlines standard methodologies for its characterization.
Introduction
4,4-Bis(octyloxy)butanenitrile is a specialized chemical intermediate characterized by a central butanenitrile core with two octyloxy chains forming an acetal group at the C4 position.[1] Its primary significance lies in its role as a precursor in the multi-step synthesis of cationic or ionizable lipids.[1] These lipids are fundamental components of LNPs, which encapsulate and protect delicate therapeutic payloads like mRNA and facilitate their delivery into target cells. The nitrile group serves as a versatile chemical handle for further functionalization, while the long octyloxy chains impart the necessary hydrophobicity for lipid self-assembly.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 4,4-Bis(octyloxy)butanenitrile are not extensively available in peer-reviewed literature. The following tables summarize the available data from chemical suppliers and theoretical calculations.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 1627510-69-3 | [2] |
| Chemical Formula | C₂₀H₃₉NO₂ | [2] |
| Molecular Weight | 325.54 g/mol | [2] |
| Exact Mass | 325.2981 | [2] |
| Purity | >95% | [3] |
| Appearance | To be determined | [2] |
Table 2: Theoretical and Supplier-Provided Data
| Property | Value | Source/Note |
| Elemental Analysis | C: 73.79%, H: 12.08%, N: 4.30%, O: 9.83% | [2] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C | [2] |
| Shipping Conditions | Ambient temperature as a non-hazardous chemical | [2] |
Note: Quantitative experimental data for properties such as boiling point, melting point, density, refractive index, and solubility in various solvents are not publicly available.
Synthesis of 4,4-Bis(octyloxy)butanenitrile
The primary route for the synthesis of 4,4-Bis(octyloxy)butanenitrile is through a transacetalization reaction. This method involves the reaction of 4,4-diethoxybutanenitrile with n-octanol in the presence of an acid catalyst.
Synthetic Scheme
The overall reaction is as follows:
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Reactants: 4,4-Diethoxybutanenitrile, n-Octanol
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Catalyst: Pyridinium p-toluenesulfonate
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Temperature: 105 °C
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,4-Bis(octyloxy)butanenitrile based on patent literature.
Caption: General workflow for the synthesis of 4,4-Bis(octyloxy)butanenitrile.
Role in Ionizable Lipid Synthesis and Drug Delivery
4,4-Bis(octyloxy)butanenitrile is a critical intermediate in the synthesis of ionizable lipids. The nitrile group can be reduced to a primary amine, which is then typically functionalized to create the ionizable headgroup of the final lipid. This headgroup is crucial for encapsulating negatively charged nucleic acids and for their subsequent release inside the cell.
Logical Relationship in LNP Formulation
The following diagram outlines the logical progression from 4,4-Bis(octyloxy)butanenitrile to its role in a functional drug delivery vehicle.
Caption: Logical pathway from 4,4-Bis(octyloxy)butanenitrile to LNP drug delivery.
Experimental Protocols
Synthesis: Transacetalization (General Protocol)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or set up for distillation if removal of a byproduct is necessary), combine 4,4-diethoxybutanenitrile (1 equivalent), n-octanol (2-3 equivalents), and a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.05 equivalents).
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Reaction: Heat the mixture to 105 °C with vigorous stirring. The reaction is typically left open to the atmosphere to allow for the evaporation of ethanol, driving the equilibrium towards the product. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 18 hours or more to reach completion.
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Work-up and Purification: After cooling to room temperature, the crude reaction mixture is purified. This is often achieved by silica gel column chromatography, eluting with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Characterization Methods (General Protocols)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic peaks for the octyloxy chains (triplet for the terminal methyl group, multiplets for the methylene groups), the methylene groups of the butanenitrile backbone, and a triplet for the methine proton of the acetal. The ¹³C NMR will show corresponding signals for the different carbon atoms.
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Mass Spectrometry (MS):
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Analyze the sample using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of 325.2981.
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Infrared (IR) Spectroscopy:
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Acquire an IR spectrum of the neat liquid. A characteristic peak for the nitrile (C≡N) stretch should be observable around 2240-2260 cm⁻¹. Strong C-O stretching bands for the acetal group would be expected in the 1000-1200 cm⁻¹ region. C-H stretching vibrations from the alkyl chains will be present around 2850-2960 cm⁻¹.
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Determination of Physical Properties:
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Boiling Point: Can be determined by distillation under reduced pressure to prevent decomposition.
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Density: Measured using a pycnometer or a digital density meter at a specified temperature.
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Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
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Conclusion
4,4-Bis(octyloxy)butanenitrile is a vital, yet not extensively characterized, chemical intermediate in the rapidly evolving field of nucleic acid therapeutics. Its role as a precursor to ionizable lipids for LNP-based delivery systems underscores the need for a more comprehensive public dataset of its physicochemical properties. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and developers working in this area, facilitating a better understanding of its synthesis, characterization, and application in the development of next-generation drug delivery platforms.
